

Structure-Activity Relationship of Fulicin Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **Fulicin**

Cat. No.: **B1674177**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **fulicin** analogs, focusing on their structure-activity relationships (SAR). The data presented is based on the available scientific literature and is intended to inform further research and drug development efforts.

Structure-Activity Relationship Data

The biological activity of **fulicin** and its analogs has been primarily assessed using the penis retractor muscle of the giant African snail, *Achatina fulica*. The following table summarizes the semi-quantitative structure-activity relationship data from foundational studies in the field. The activity is presented relative to the native **fulicin** peptide (Phe-D-Asn-Glu-Phe-Val-NH₂).

Analog	Sequence	Relative Potency	Key Structural Feature
Fulicin	Phe-D-Asn-Glu-Phe-Val-NH ₂	1	Native Peptide
[L-Asn ²]-fulicin	Phe-L-Asn-Glu-Phe-Val-NH ₂	~1/3000	Substitution of D-Asn with L-Asn at position 2
[D-Ala ²]-fulicin	Phe-D-Ala-Glu-Phe-Val-NH ₂	No significant reduction	Substitution of D-Asn with another D-amino acid at position 2
[D-Phe ¹]-fulicin	D-Phe-D-Asn-Glu-Phe-Val-NH ₂	Remarkably reduced	Introduction of a D-amino acid at position 1
[L-Ala ³]-fulicin	Phe-D-Asn-Ala-Phe-Val-NH ₂	Remarkably reduced	Substitution of Glu at position 3
Des-Val ⁵ -fulicin	Phe-D-Asn-Glu-Phe-NH ₂	Inactive	Deletion of the C-terminal Valine

Key Findings from SAR Studies:

- The presence of a D-amino acid at the second position (D-Asn) is critical for the biological activity of **fulicin**. Replacing it with its L-enantiomer results in a drastic loss of potency[1].
- While the specific side chain of the D-amino acid at position 2 can be varied to some extent without a significant loss of activity, the stereochemistry is paramount[1].
- The introduction of D-amino acids at other positions in the peptide sequence leads to a remarkable reduction in activity[1].
- The glutamic acid residue at position 3 is essential for activity[1].
- The entire pentapeptide structure is necessary for biological function, as truncated analogs are inactive[1].

Experimental Protocols

The primary bioassay used to determine the activity of **fulicin** and its analogs is the measurement of muscle contraction in the isolated penis retractor muscle of the snail, *Achatina fulica*. Below is a generalized protocol for this type of assay.

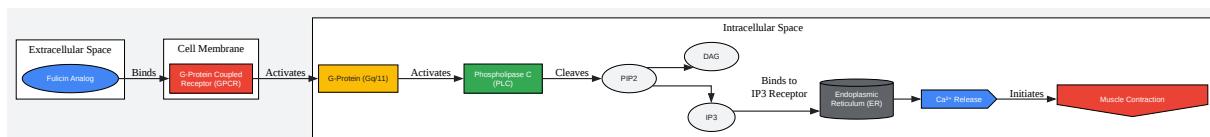
Experimental Protocol: In Vitro Molluscan Smooth Muscle Contraction Assay

- Tissue Preparation:
 - Dissect the penis retractor muscle from an adult giant African snail (*Achatina fulica*).
 - Suspend the isolated muscle tissue in an organ bath containing a physiological saline solution suitable for molluscan tissues (e.g., snail Ringer's solution) maintained at a constant temperature (e.g., 25°C) and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).
 - Attach one end of the muscle to a fixed point and the other end to an isometric force transducer to record muscle tension.
 - Allow the muscle to equilibrate under a slight resting tension for a defined period (e.g., 60-90 minutes), with regular changes of the saline solution.
- Application of Analogs:
 - Prepare stock solutions of **fulicin** and its analogs in an appropriate solvent (e.g., distilled water or a small percentage of DMSO).
 - Add the test compounds to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
 - Record the increase in muscle tension following the application of each concentration of the analog.
- Data Analysis:
 - Measure the peak tension developed at each concentration of the analog.

- Normalize the responses to the maximal contraction induced by a standard agonist (e.g., high potassium solution or a saturating concentration of **fulicin**).
- Plot the normalized response against the logarithm of the analog concentration to generate a dose-response curve.
- Calculate the EC50 (half-maximal effective concentration) value for each analog from the dose-response curve using non-linear regression analysis.

Proposed Signaling Pathway

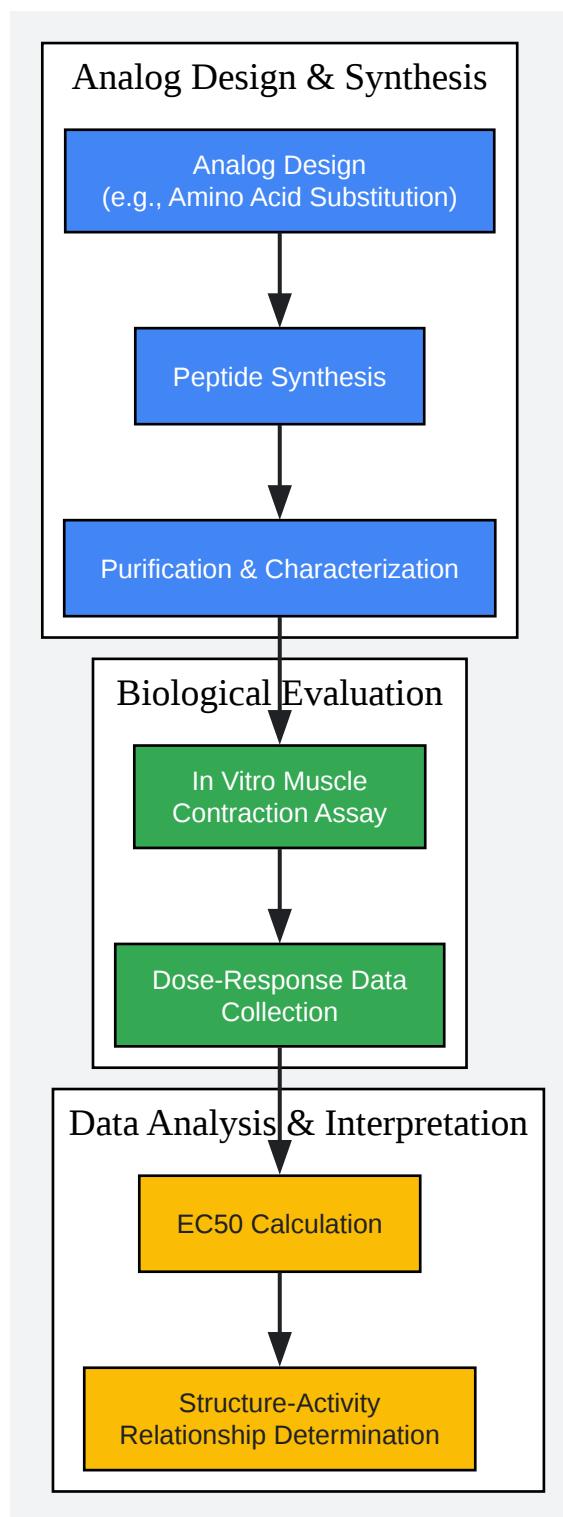
While the specific signaling pathway for **fulicin** has not been definitively elucidated, based on the known mechanisms of other molluscan neuropeptides that induce muscle contraction, a hypothetical signaling pathway is proposed. It is likely that **fulicin** acts through a G-protein coupled receptor (GPCR) to initiate an intracellular signaling cascade.



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Caption: Hypothetical signaling pathway for **fulicin**-induced muscle contraction.

Workflow for SAR Analysis



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Caption: General workflow for the structure-activity relationship analysis of **fulicin** analogs.

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References

- 1. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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